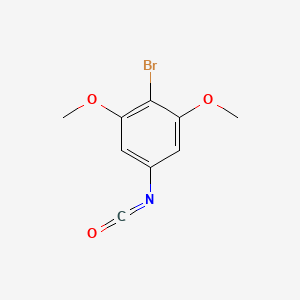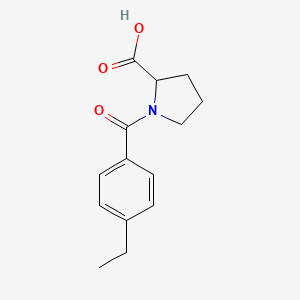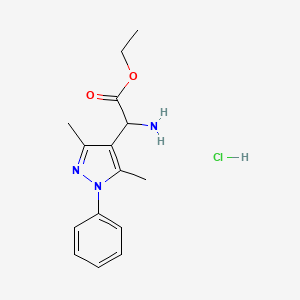
1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride has been used in a variety of scientific studies and research applications. It has been used in the synthesis of a variety of compounds, such as 1-(4-chlorophenyl)-2-morpholinoethanol and 1-(4-chloro-2-methylphenyl)-2-morpholinoethanol. This compound has also been used in the study of drug-receptor interactions, as it has been shown to interact with the serotonin 5-HT2A receptor. Additionally, this compound has been used to investigate the biochemical and physiological effects of drugs.
Mechanism of Action
Target of Action
Related compounds have been found to interact withIntegrin alpha-L , a protein involved in cell adhesion and cell-surface mediated signaling .
Biochemical Pathways
Given its potential interaction with integrin alpha-l, it may influence pathways related tocell adhesion and cell-surface mediated signaling .
Pharmacokinetics
It is predicted to have high intestinal absorption and blood-brain barrier permeability . These properties could influence its bioavailability and distribution within the body.
Result of Action
Given its potential interaction with integrin alpha-l, it may influence cell adhesion and signaling processes .
Advantages and Limitations for Lab Experiments
1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and yields a high purity product. Additionally, it is soluble in a variety of solvents, making it easy to work with in the lab. However, this compound is not suitable for use in human clinical trials, as its long-term effects are not yet known.
Future Directions
The potential applications of 1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride are vast, and there are a number of future directions that could be explored. For example, further studies could be conducted to investigate the effects of this compound on other receptors and its potential therapeutic applications. Additionally, further research could be conducted to investigate the long-term effects of this compound and its potential toxicity. Finally, this compound could be used as a starting point for the synthesis of new compounds with unique properties.
Synthesis Methods
1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride is synthesized through a series of reactions beginning with the alkylation of morpholine with 1-phenylpropan-2-ol. The resulting compound is then treated with hydrochloric acid to yield this compound. This synthesis method is relatively simple and efficient, and yields a high purity product.
Safety and Hazards
The safety information for this compound indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
1-morpholin-4-yl-1-phenylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15;;/h2-6,11,13H,7-10,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVHTYGBZNYDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)


![2-[2-(4-methylphenyl)acetamido]propanoic acid](/img/structure/B6142459.png)

![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)
![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)

![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)


![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)
![1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B6142519.png)
![5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B6142522.png)